molecular formula C24H28N4O3 B2616115 4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775384-55-8

4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2616115
M. Wt: 420.513
InChI Key: UMVGYBTYKLMATJ-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety. These compounds are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, a piperidine ring, and two phenyl rings. The presence of these rings may contribute to its potential biological activities .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the 1,2,4-triazole ring could potentially increase its stability and the piperidine ring could influence its solubility .

Scientific Research Applications

Molecular Docking and Anticancer Properties

A study on benzimidazole derivatives bearing 1,2,4-triazole, closely related in structure to the compound , delves into molecular stabilities, conformational analyses, and molecular docking studies as potential EGFR inhibitors for cancer treatment. These compounds exhibit significant anti-cancer activity, suggesting that the specified compound might also have applications in cancer research, particularly if it interacts similarly with biological targets (Karayel, 2021).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives has demonstrated that these compounds possess good to moderate antimicrobial activities against various microorganisms. This insight is relevant for exploring the specified compound's potential in developing new antimicrobial agents, considering its structural similarity to these triazole derivatives (Bektaş et al., 2007).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis and evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, highlighting their significant antimicrobial activity. This research suggests the broad potential of triazole-containing compounds in pharmacological applications, which may extend to the specified compound, especially in terms of antimicrobial properties (Suresh, Lavanya, & Rao, 2016).

Antioxidant Activity

Compounds derived from marine red algae with structural elements similar to the specified compound have been found to possess potent radical-scavenging activity. These findings could imply potential antioxidant applications for the specified compound, warranting further investigation into its ability to mitigate oxidative stress (Duan, Li, & Wang, 2007).

Synthetic Methodologies and Biological Activities

Research on the synthesis of new 1,2,4-triazole analogues and their evaluation as antimicrobial agents demonstrates the versatility of triazole compounds in drug development. This research could inform the synthetic strategies and potential biological applications of the specified compound, particularly in the design of new antimicrobial drugs (Jadhav, Raundal, Patil, & Bobade, 2017).

properties

IUPAC Name

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-17-6-8-19(9-7-17)15-28-23(25-26-24(28)30)20-10-12-27(13-11-20)22(29)16-31-21-5-3-4-18(2)14-21/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVGYBTYKLMATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

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